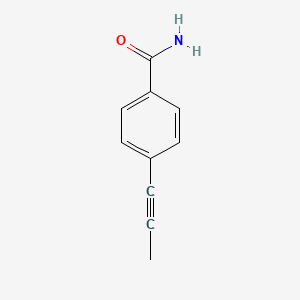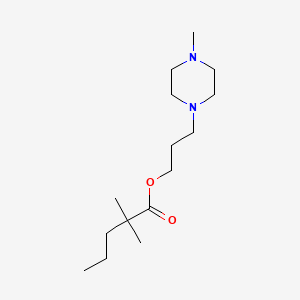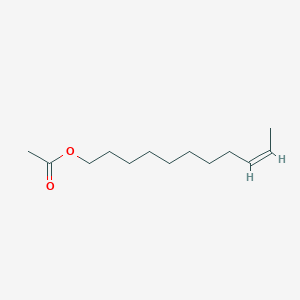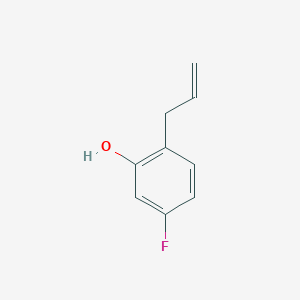![molecular formula C8H13Cl3NO2P B13961552 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine CAS No. 6651-08-7](/img/structure/B13961552.png)
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Materials: The synthesis may start with commercially available precursors such as 2-chloroethylamine, chloromethylphosphonic dichloride, and propargyl alcohol.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions could occur at the chloroethyl or chloromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could result in the replacement of chlorine atoms with other functional groups.
Aplicaciones Científicas De Investigación
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving phosphorylation or alkylation reactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Alkylation: The compound might alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Phosphorylation: It could act as a phosphorylating agent, transferring a phosphoryl group to target molecules.
Pathways Involved: The specific pathways would depend on the biological context and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
2-chloroethylamine: A simpler compound with similar alkylating properties.
Chloromethylphosphonic dichloride: A related phosphorylating agent.
Propargyl alcohol: A precursor used in the synthesis of the target compound.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is unique due to the combination of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propiedades
Número CAS |
6651-08-7 |
|---|---|
Fórmula molecular |
C8H13Cl3NO2P |
Peso molecular |
292.5 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C8H13Cl3NO2P/c1-2-7-14-15(13,8-11)12(5-3-9)6-4-10/h1H,3-8H2 |
Clave InChI |
ZNKHVACNZRZXPX-UHFFFAOYSA-N |
SMILES canónico |
C#CCOP(=O)(CCl)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



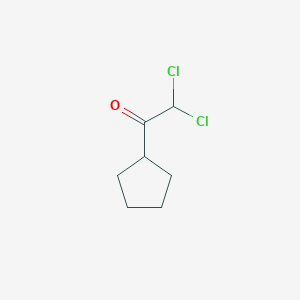
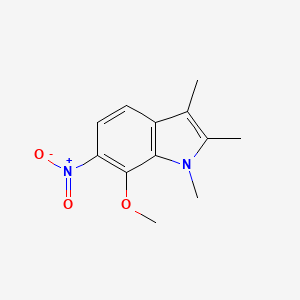
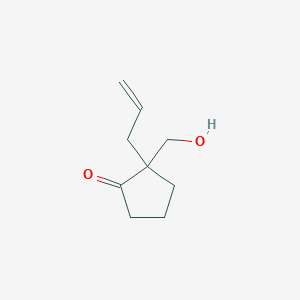
![Pyridine, 2-[2-(3-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13961488.png)
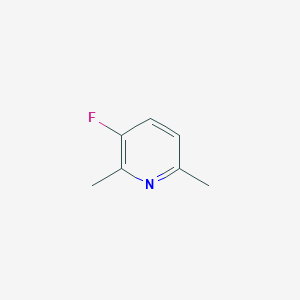
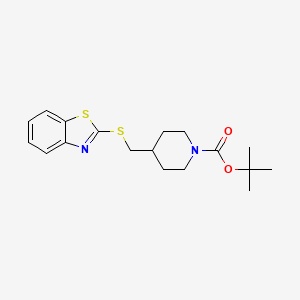

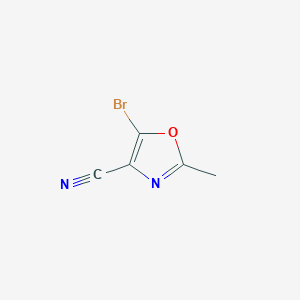
![Methyl 2,3-diazabicyclo[3.2.0]hepta-3,6-diene-2-carboxylate](/img/structure/B13961509.png)
